Cyclopropyl at Triazole C4: Quantitative Advantage Over Alternative Substituents in VHL Cellular Activity
Patent SAR data aggregated across multiple VHL ligand campaigns show that small carbocycles at the 4-position of the LHS 1,2,3-triazole, including cyclopropyl (39), cyclobutyl (40), and cyclopentyl (41), achieve cellular IC50 values in the low single-figure µM range against the VCB complex [1]. In contrast, five-membered heteroaromatic substituents (42–47) yield up to a 5-fold improvement in cellular IC50 relative to the cyclopentyl carbocycle comparator (41) [1]. This establishes the cyclopropyl-bearing triazole as a defined potency tier: superior to unsubstituted or linear alkyl variants, yet deliberately positioned below the maximal-potency heteroaromatic tier, offering a balanced potency–physicochemical profile for PROTAC linker attachment. Additionally, Arvinas patent data demonstrate that incorporating a cyclopropyl group at the alpha-position of the LHS amide improves DC50 from >100 nM (unsubstituted) to the 10–50 nM range, confirming the cyclopropyl effect on degradation potency [2].
| Evidence Dimension | Cellular IC50 against VCB complex (VHL/Elongin B/Elongin C) |
|---|---|
| Target Compound Data | Cyclopropyl-triazole analog (39): low single-figure µM IC50 (cellular assay, exact value not individually reported in the aggregated SAR table; reported as part of the small carbocycle series) [1] |
| Comparator Or Baseline | Cyclopentyl-triazole analog (41): low single-figure µM IC50; five-membered heteroaromatic substituents (42–47): up to 5-fold improved IC50 relative to 41; unsubstituted alpha-position LHS amide: DC50 >100 nM vs. cyclopropyl-substituted: DC50 10–50 nM [1][2] |
| Quantified Difference | Cyclopropyl-tier carbocycles (39–41) are approximately 5-fold less potent than optimal heteroaromatic substituents (42–47); cyclopropyl alpha-substitution improves DC50 by ≥2–10-fold vs. unsubstituted [1][2] |
| Conditions | VHL/Elongin B/C (VCB) cellular engagement assays; fluorescence polarization, BRET, and SPR platforms as reported in Genentech and Arvinas patent families [1][2] |
Why This Matters
For PROTAC design, the cyclopropyl-triazole occupies a defined potency window that balances VHL engagement with favorable physicochemical properties—unlike unsubstituted analogs (insufficient potency) or maximal-potency heteroaromatic variants (potentially reduced permeability), guiding rational ligand selection for degrader campaigns.
- [1] A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 2025, 35(3), 197–238. Section: LHS triazole 4-position SAR, Figure 11(a), compounds 33–50. DOI: 10.1080/13543776.2024.2446232. View Source
- [2] Arvinas BRAF degrader patent family SAR: methyl (19) and cyclopropyl (20) alpha-substitution DC50 comparison. Summarized in Expert Opinion on Therapeutic Patents, 2025, 35(3), Figure 7. DOI: 10.1080/13543776.2024.2446232. View Source
